Acrizanib
Acrizanib
Acrizanib is under investigation in clinical trial NCT02355028 (LHA510 Proof-of-concept Study as a Maintenance Therapy for Patients With Wet Age-related Macular Degeneration).
Brand Name:
Vulcanchem
CAS No.:
1229453-99-9
VCID:
VC0517128
InChI:
InChI=1S/C20H18F3N7O2/c1-24-10-13-8-18(26-11-25-13)32-14-3-4-15-12(7-14)5-6-30(15)19(31)27-17-9-16(20(21,22)23)29(2)28-17/h3-9,11,24H,10H2,1-2H3,(H,27,28,31)
SMILES:
CNCC1=CC(=NC=N1)OC2=CC3=C(C=C2)N(C=C3)C(=O)NC4=NN(C(=C4)C(F)(F)F)C
Molecular Formula:
C20H18F3N7O2
Molecular Weight:
445.4 g/mol
Acrizanib
CAS No.: 1229453-99-9
Cat. No.: VC0517128
Molecular Formula: C20H18F3N7O2
Molecular Weight: 445.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Acrizanib is under investigation in clinical trial NCT02355028 (LHA510 Proof-of-concept Study as a Maintenance Therapy for Patients With Wet Age-related Macular Degeneration). |
|---|---|
| CAS No. | 1229453-99-9 |
| Molecular Formula | C20H18F3N7O2 |
| Molecular Weight | 445.4 g/mol |
| IUPAC Name | 5-[6-(methylaminomethyl)pyrimidin-4-yl]oxy-N-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]indole-1-carboxamide |
| Standard InChI | InChI=1S/C20H18F3N7O2/c1-24-10-13-8-18(26-11-25-13)32-14-3-4-15-12(7-14)5-6-30(15)19(31)27-17-9-16(20(21,22)23)29(2)28-17/h3-9,11,24H,10H2,1-2H3,(H,27,28,31) |
| Standard InChI Key | XPIHPLVWOUDMPF-UHFFFAOYSA-N |
| SMILES | CNCC1=CC(=NC=N1)OC2=CC3=C(C=C2)N(C=C3)C(=O)NC4=NN(C(=C4)C(F)(F)F)C |
| Canonical SMILES | CNCC1=CC(=NC=N1)OC2=CC3=C(C=C2)N(C=C3)C(=O)NC4=NN(C(=C4)C(F)(F)F)C |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator